molecular formula C10H4Cl2N2O6 B12911430 2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) CAS No. 5397-74-0

2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran)

Cat. No.: B12911430
CAS No.: 5397-74-0
M. Wt: 319.05 g/mol
InChI Key: SMWYXSPWUJLESN-UHFFFAOYSA-N
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Description

5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) is a synthetic organic compound characterized by the presence of two nitrofuran groups linked by a dichloroethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) typically involves the reaction of 2-nitrofuran with a dichloroethene derivative under specific conditions. One common method involves the use of a copper-catalyzed olefination reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) undergoes various chemical reactions, including:

    Oxidation: The nitrofuran groups can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitrofuran groups can yield amino derivatives.

    Substitution: The dichloroethene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) involves its interaction with specific molecular targets. The nitrofuran groups can interact with biological molecules, leading to the inhibition of certain enzymes or pathways. The dichloroethene bridge may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) is unique due to the presence of nitrofuran groups, which impart distinct chemical and biological properties

Properties

CAS No.

5397-74-0

Molecular Formula

C10H4Cl2N2O6

Molecular Weight

319.05 g/mol

IUPAC Name

2-[2,2-dichloro-1-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran

InChI

InChI=1S/C10H4Cl2N2O6/c11-10(12)9(5-1-3-7(19-5)13(15)16)6-2-4-8(20-6)14(17)18/h1-4H

InChI Key

SMWYXSPWUJLESN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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